molecular formula C23H15ClN4O2S B2413049 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one CAS No. 1291859-96-5

2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one

Cat. No.: B2413049
CAS No.: 1291859-96-5
M. Wt: 446.91
InChI Key: IIELWRGYRQNFBD-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2S/c1-31-17-11-9-14(10-12-17)21-25-22(30-27-21)20-18-7-2-3-8-19(18)23(29)28(26-20)16-6-4-5-15(24)13-16/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIELWRGYRQNFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Phthalazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the phthalazinone core.

    Formation of the Oxadiazole Ring: This is typically done by cyclization of a hydrazide intermediate with a thioamide under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has been studied for its potential use against various bacterial strains. The presence of the chlorophenyl and methylsulfanyl groups enhances its activity against pathogens by disrupting their cellular processes. For instance, a study demonstrated that oxadiazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Anti-inflammatory Properties
Compounds similar to 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one have shown promise as anti-inflammatory agents. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways . This makes such compounds potential candidates for developing new anti-inflammatory drugs.

Cancer Research
There is emerging evidence that oxadiazole derivatives can exhibit anticancer properties. The structure of this compound suggests it may interact with specific molecular targets involved in cancer cell proliferation and survival. Studies have indicated that modifications in the oxadiazole ring can enhance cytotoxic effects against various cancer cell lines .

Materials Science

Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Compounds like this compound can be used as monomers or additives in the synthesis of high-performance polymers with improved resistance to heat and chemical degradation .

Photonic Applications
Due to their unique electronic properties, oxadiazole-based compounds are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune their electronic properties through structural modifications allows for the optimization of light absorption and emission characteristics essential for these applications .

Agricultural Chemistry

Pesticidal Activity
The compound has potential applications as a pesticide due to its structural features that may interfere with insect physiology. Preliminary studies suggest that derivatives containing oxadiazole moieties exhibit insecticidal activity against agricultural pests. This could lead to the development of safer and more effective agrochemicals .

Summary Table of Applications

Application AreaPotential UsesMechanism/Effect
Medicinal ChemistryAntimicrobial agentsDisruption of bacterial cellular processes
Anti-inflammatory drugsInhibition of pro-inflammatory cytokines
Anticancer agentsInteraction with cancer cell proliferation pathways
Materials ScienceHigh-performance polymersEnhanced thermal stability and mechanical properties
OLEDs and OPVsOptimized light absorption/emission
Agricultural ChemistryPesticidesInterference with insect physiology

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a chlorophenyl group.

    4-Iodobenzoic acid: Contains a halogenated aromatic ring similar to the chlorophenyl group in the compound.

    4-Chloroamphetamine: Another compound with a chlorophenyl group, used in research for its psychoactive properties.

Uniqueness

2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is unique due to its combination of a phthalazinone core, an oxadiazole ring, and a chlorophenyl group. This combination imparts distinct chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

The compound 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one (CAS Number: 1291859-96-5) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, emphasizing its therapeutic potential.

Chemical Structure and Properties

This compound features a unique structure that integrates various functional groups, enhancing its potential biological activity. The molecular formula is C20H15ClN4OSC_{20}H_{15}ClN_{4}OS, with a molecular weight of approximately 426.9 g/mol. The presence of the oxadiazole and phthalazine moieties suggests a diverse range of biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a variety of biological activities:

  • Anticancer Activity :
    • Studies have shown that oxadiazole derivatives possess significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range against breast and colon cancer cells .
    • A specific study reported that derivatives of oxadiazole showed cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 6.2 to 43.4 μM .
  • Antimicrobial Activity :
    • The compound's structural components suggest potential antibacterial and antifungal properties. Research on related compounds indicates efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
    • For example, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated significant inhibitory effects .
  • Antioxidant Activity :
    • Oxadiazole-based compounds are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for developing therapeutics aimed at conditions related to oxidative damage .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many oxadiazole derivatives act as enzyme inhibitors, affecting metabolic pathways involved in cancer progression and microbial resistance . For instance, the inhibition of acetylcholinesterase has been noted in related compounds.
  • Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by triggering cell cycle arrest at various phases, leading to programmed cell death .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • A study involving a series of oxadiazole derivatives demonstrated their ability to inhibit tumor growth in vivo models while showcasing minimal toxicity to normal cells .
  • Another investigation into the structure-activity relationship (SAR) of these compounds identified key substituents that enhance anticancer activity while reducing side effects .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (μM)Reference
AnticancerMCF-727.3
AnticancerHCT-1166.2
AntibacterialStaphylococcus aureusActive
AntioxidantVariousModerate

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